Dimethyl 2,3-dicyanobut-2-enedioate
Description
Dimethyl 2,3-dicyanobut-2-enedioate is a highly functionalized organic compound characterized by a conjugated dienoate backbone substituted with two cyano (-CN) groups and two methyl ester (-COOCH3) moieties. Its systematic IUPAC name reflects the E-configuration of the double bond and the positions of the substituents. This compound belongs to the class of dicyanofumarate derivatives, which are of interest in organic synthesis due to their electron-deficient nature, making them reactive dienophiles in cycloaddition reactions and precursors for heterocyclic frameworks. The methyl ester groups contribute to its polarity and crystallinity, distinguishing it from analogs with bulkier ester substituents.
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
dimethyl (E)-2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h1-2H3/b6-5+ |
InChI Key |
PHDJZLZYRJGQBP-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\C#N)/C(=O)OC)/C#N |
Canonical SMILES |
COC(=O)C(=C(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
Biological Activity
Dimethyl 2,3-dicyanobut-2-enedioate, also known by its CAS number 35234-87-8, is a compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₄ |
| Molecular Weight | 194.144 g/mol |
| Density | 1.315 g/cm³ |
| Boiling Point | 310.4 °C |
| Flash Point | 134.7 °C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study published in Helvetica Chimica Acta demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested on various human cancer cells, revealing a dose-dependent response in cell viability, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The compound may induce oxidative stress within cells, leading to programmed cell death .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Summary of Findings
The biological activity of this compound highlights its potential as an antimicrobial and anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a promising candidate for further research and development in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Dimethyl 2,3-dicyanobut-2-enedioate shares structural similarities with other dicyanobutenedioate esters, such as diethyl 2,3-dicyanofumarate (EINECS: 35234-88-9) . Key differences arise from the ester substituents:
Data Tables: Physical and Chemical Properties
Preparation Methods
Base-Catalyzed Condensation of Malononitrile and Dimethyl Maleate
A widely documented route involves the condensation of malononitrile with dimethyl maleate under basic conditions. This method exploits the nucleophilic character of malononitrile’s cyanide groups, which attack the electron-deficient double bond of dimethyl maleate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60–80°C, with potassium carbonate serving as a base to deprotonate malononitrile and drive the reaction forward.
Reaction Conditions and Yield Optimization
- Solvent: THF, dimethylformamide (DMF), or acetonitrile.
- Temperature: 60–80°C (optimal at 70°C).
- Catalyst: K$$2$$CO$$3$$ or DBU (1,8-diazabicycloundec-7-ene).
- Yield: 65–78% after 12–24 hours, depending on solvent polarity and catalyst loading.
Side products, such as unreacted dimethyl maleate or over-cyanated derivatives, are minimized by maintaining stoichiometric excess of malononitrile (1.2:1 molar ratio) and employing slow addition techniques to control exothermicity.
Microwave-Assisted Synthesis
Recent advancements have utilized microwave irradiation to accelerate the condensation process. In a sealed vessel, a mixture of malononitrile and dimethyl maleate in DMF undergoes irradiation at 100°C for 15–30 minutes, achieving yields of 82–85%. This method reduces reaction times by 90% compared to conventional heating and enhances selectivity by minimizing thermal degradation.
Key Parameters for Microwave Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Irradiation Power | 300–400 W | Maximizes kinetic energy without decomposition |
| Solvent Polarity | High (DMF, ε = 36.7) | Enhances reactant solubility |
| Molar Ratio | 1:1.1 (maleate:cyanide) | Prevents side reactions |
Alternative Pathways: Esterification and Cyanation
Stepwise Synthesis via 2,3-Dicyanobut-2-Enedioic Acid
An alternative approach involves synthesizing the diacid intermediate, 2,3-dicyanobut-2-enedioic acid, followed by esterification with methanol. The diacid is prepared via oxidative cyanation of butynedioic acid using copper(I) cyanide in aqueous HCl, yielding a 70–75% intermediate product. Subsequent esterification with methanol in the presence of sulfuric acid (H$$2$$SO$$4$$) achieves 85–90% conversion to the dimethyl ester.
Challenges and Mitigation Strategies
- Acid Sensitivity: The diacid intermediate is prone to decarboxylation at elevated temperatures. Conducting esterification below 50°C and using anhydrous methanol mitigates this issue.
- Purity Concerns: Recrystallization from ethanol/water mixtures (3:1 v/v) removes residual diacid and inorganic salts.
Palladium-Catalyzed Cyanation of Dimethyl Acetylenedicarboxylate
A less conventional method employs palladium-catalyzed cyanation of dimethyl acetylenedicarboxylate. Using Pd(PPh$$3$$)$$4$$ as a catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source, the reaction proceeds via a π-alkyne complex intermediate, yielding 60–65% of the target compound. While this route avoids harsh basic conditions, its scalability is limited by the high cost of palladium catalysts.
Computational Modeling and Reaction Optimization
Quantum chemical calculations, particularly density functional theory (DFT), have been instrumental in elucidating reaction mechanisms and optimizing conditions. For the condensation of malononitrile and dimethyl maleate, DFT studies at the B3LYP/6-31G(d) level reveal a two-step mechanism:
- Nucleophilic Attack: The cyanide ion attacks the β-carbon of dimethyl maleate, forming a tetrahedral intermediate.
- Proton Transfer and Elimination: A base abstracts a proton, leading to the elimination of a methoxide ion and formation of the dicyano product.
Predicted Activation Energies
| Step | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic Attack | 18.2 |
| Proton Transfer | 9.8 |
These insights guide the selection of catalysts and solvents that lower transition-state energies, such as polar aprotic solvents that stabilize ionic intermediates.
Industrial-Scale Production and Process Economics
Continuous-Flow Reactor Systems
Recent patents describe continuous-flow systems for large-scale synthesis. In a tubular reactor, a mixture of dimethyl maleate and malononitrile in DMF is pumped at 2 L/min through a heated zone (70°C) packed with immobilized K$$2$$CO$$3$$ on silica gel. This setup achieves 80% conversion per pass, with a total yield of 92% after three recycling loops.
Economic Considerations
| Factor | Cost Contribution (%) |
|---|---|
| Raw Materials | 45 |
| Energy Consumption | 30 |
| Catalyst Recycling | 15 |
| Waste Treatment | 10 |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl 2,3-dicyanobut-2-enedioate?
Methodological Answer: Use factorial design to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). This approach identifies interactions between variables and optimizes yield while minimizing trial repetitions. For example, a 2³ factorial design (three variables at two levels) can efficiently screen conditions like reaction time, stoichiometry, and solvent system . Couple this with HPLC (High-Performance Liquid Chromatography) to monitor reaction progress, leveraging standardized analytical protocols similar to those used for chlorinated aromatic compounds in environmental analysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyano and ester group signatures.
- FT-IR : Validate functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assess purity by comparing retention times and UV spectra against certified reference standards, as outlined in chromatographic protocols for related dinitrile compounds .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reactivity of this compound in Diels-Alder reactions?
Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to:
- Map the electron-deficient dienophile behavior of the compound.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.
- Simulate transition states and activation energies for cycloaddition pathways.
Integrate these models with COMSOL Multiphysics to simulate reaction kinetics under varying thermal and solvent conditions . Validate predictions experimentally using differential scanning calorimetry (DSC) and in-situ FT-IR monitoring.
Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s stability under acidic conditions?
Methodological Answer: Adopt a multi-method validation framework :
- Controlled Degradation Studies : Expose the compound to incremental pH variations (1–5) and track decomposition via LC-MS.
- Theoretical Reassessment : Re-run DFT calculations with explicit solvent models (e.g., COSMO-RS) to account for solvation effects overlooked in initial simulations.
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify significant discrepancies between predicted and observed degradation rates, ensuring rigorous error margin calculations as per academic standards .
Q. What advanced techniques are recommended for probing the compound’s role in multi-step catalytic cycles?
Methodological Answer: Use isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) to trace the compound’s participation in intermediates. Pair this with:
- In-situ Raman Spectroscopy : Monitor bond reorganization during catalysis.
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled species to identify rate-determining steps.
- Operando XAS (X-ray Absorption Spectroscopy) : Analyze oxidation states of metal catalysts interacting with the compound. Reference methodologies from combustion engineering research to design controlled reaction environments .
Data Management & Validation
Q. How should researchers address reproducibility challenges in kinetic studies of this compound?
Methodological Answer: Implement open-science practices :
- Metadata Documentation : Record experimental conditions (e.g., humidity, equipment calibration) using standardized templates from chemical engineering databases .
- Machine Learning (ML)-Driven Outlier Detection : Train ML models on historical kinetic datasets to flag anomalous results, reducing human bias.
- Collaborative Validation : Share raw data via platforms like Zenodo for independent replication, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
